

Tmv-IN-11 Outperforms Ningnanmycin in TMV Inactivation, New Study Reveals

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Compound of Interest		
Compound Name:	Tmv-IN-11	
Cat. No.:	B15568588	Get Quote

A recent study has demonstrated that **Tmv-IN-11**, a novel γ-butyrolactone derivative, exhibits superior efficacy in inactivating Tobacco Mosaic Virus (TMV) compared to the widely used commercial virucide, Ningnanmycin. The research, which also elucidates the mechanism of action of **Tmv-IN-11**, provides promising avenues for the development of new antiviral agents for crop protection.

Tmv-IN-11, also identified as compound syn-3g, showcased a significantly higher inactivation effect against TMV than Ningnanmycin in in vivo assays. While both compounds were tested at a concentration of 500 μg/mL, **Tmv-IN-11** achieved an inactivation rate of 87.8%, surpassing Ningnanmycin's 70.5%.[1][2][3] Furthermore, **Tmv-IN-11** also demonstrated a slightly better protective effect.

Ningnanmycin, a cytosine nucleoside peptide antibiotic, has been a staple in TMV control due to its dual mechanism of action. It directly interferes with viral assembly by binding to the TMV coat protein (CP) and also induces systemic acquired resistance (SAR) in the host plant, activating its natural defense pathways.[1][4]

The newly published research on **Tmv-IN-11** reveals a similar, yet more potent, direct antiviral action. Mechanistic studies have shown that **Tmv-IN-11** binds to the TMV coat protein, thereby interfering with the self-assembly process of the virus particles. This disruption of virion formation is a critical step in preventing the spread and propagation of the virus within the plant.



Comparative Efficacy Data

The following tables summarize the quantitative data from the comparative study of **Tmv-IN-11** (syn-3g) and Ningnanmycin for TMV control.

Compound	Concentration (µg/mL)	Inactivation Effect (%)	Protective Effect (%)	Curative Effect (%)
Tmv-IN-11 (syn- 3g)	500	87.8	71.7	67.7
Ningnanmycin	500	70.5	66.0	Not specified in direct comparison

Data sourced from "Structural Simplification of Podophyllotoxin: Discovery of γ-Butyrolactone Derivatives as Novel Antiviral Agents for Plant Protection".

Experimental Protocols In Vivo Antiviral Activity Assay (Half-Leaf Method)

The in vivo antiviral activities of **Tmv-IN-11** and Ningnanmycin were evaluated using the half-leaf method on Nicotiana glutinosa.

- Virus Inoculation: The whole leaves of cultivated N. glutinosa plants were dusted with carborundum. A 0.02 mg/mL solution of TMV was then inoculated onto the leaves. The leaves were subsequently washed with water and dried.
- Compound Application:
 - Protective Effect: The test compound solution (500 μg/mL) was smeared on the left side of the leaves, while a solvent control was applied to the right side. After 12 hours, the entire leaf was inoculated with the virus.
 - Inactivation Effect: The test compound (500 µg/mL) was mixed with the virus solution for 30 minutes prior to inoculation on the left side of the leaves. A mixture of the solvent and virus solution was applied to the right side.



- Curative Effect: The virus was first inoculated on the entire leaf. After 12 hours, the test compound (500 μg/mL) was applied to the left side of the leaves, and the solvent control to the right side.
- Data Collection: The number of local lesions on each half-leaf was counted 3-4 days after inoculation. The inhibition rate was calculated using the formula: Inhibition rate (%) = [(C T)/C] × 100%, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Observation of Virus Spread Using GFP-Labeled TMV

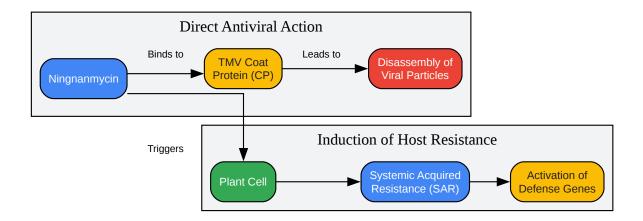
To visualize the effect of the compounds on viral spread, a GFP-labeled TMV (TMV-GFP) was utilized.

- Inoculation: A mixture of Agrobacterium cultures containing TMV-GFP and the test compound (at specified concentrations) was co-infiltrated into the leaves of Nicotiana benthamiana.
- Observation: The green fluorescence produced by the replicating virus was observed under a UV lamp at different time points post-inoculation to assess the extent of viral spread.

Signaling Pathways and Mechanisms of Action Ningnanmycin's Dual Mechanism

Ningnanmycin employs a two-pronged approach to control TMV. Firstly, it directly interacts with the TMV coat protein, leading to the disassembly of the viral particles and preventing the encapsidation of the viral RNA. Secondly, it triggers the plant's own defense systems by inducing Systemic Acquired Resistance (SAR), which involves the activation of various defense-related genes and proteins.



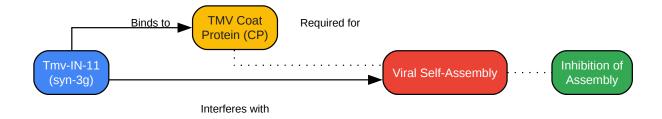


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Mechanism of Action for Ningnanmycin against TMV.

Tmv-IN-11's Targeted Approach

The current research indicates that **Tmv-IN-11**'s primary mechanism of action is the direct inhibition of viral assembly. By binding to the TMV coat protein, it effectively halts the formation of new, infectious virus particles.



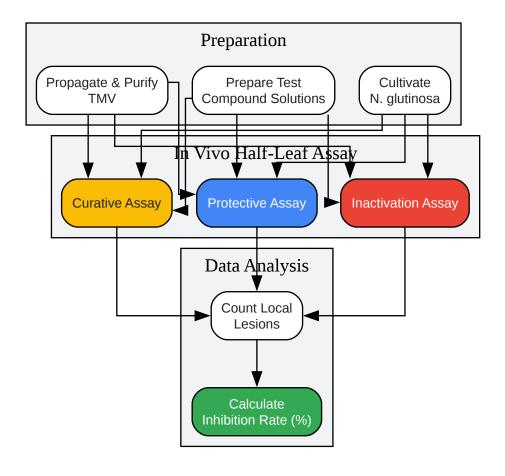
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Mechanism of Action for Tmv-IN-11 against TMV.

Experimental Workflow Visualization

The general workflow for evaluating the antiviral efficacy of compounds against TMV is depicted below.





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General Experimental Workflow for Antiviral Efficacy Testing.

The discovery of **Tmv-IN-11** and its superior performance against TMV in comparison to Ningnanmycin highlights the potential of structural simplification of natural products as a strategy for developing novel and more effective plant virucides. Further research will be necessary to evaluate its efficacy in field conditions and to explore its broader spectrum of antiviral activity.

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